molecular formula C14H18N2O2 B1403528 6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one CAS No. 1389264-33-8

6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one

Cat. No. B1403528
M. Wt: 246.3 g/mol
InChI Key: JHJRHUJQJKLEED-UHFFFAOYSA-N
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Description

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one is a chemical compound with the molecular formula C14H18N2O2 . It has a molecular weight of 246.3 g/mol. The compound also exists as a hydrochloride salt .


Molecular Structure Analysis

The molecular structure of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one comprises a spirocyclic system, which includes a benzyl group attached to a nitrogen atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • Oxidative Cyclization in Synthesis : The compound has been synthesized via oxidative cyclization of olefinic precursors, with discussions on stereoselectivity in the cyclization process (Martin‐Lopez & Bermejo, 1998).

  • Fungicidal Activity : Derivatives of the compound have been synthesized and tested for their fungicidal activity, showing notable effectiveness against phytopathogenic fungi (Popkov, Makarenko, & Nikishin, 2016).

  • Azo-Dye Sulpha Drugs : Novel azo-dyes synthesized from derivatives of this compound have been studied for antimicrobial activity, highlighting the structure-activity relationship (Awad, Hafez, & El-zohry, 2007).

Pharmacological Applications

  • Anticonvulsant Properties : N-Mannich bases derived from spirosuccinimides and spirohydantoins related to this compound have been synthesized and evaluated for anticonvulsant activity, with some derivatives showing higher potency than phenytoin (Obniska et al., 2010).

  • Tachykinin NK2 Receptor Antagonists : Spiropiperidines, including derivatives of the compound, have been synthesized and identified as potent and selective NK2 receptor antagonists, with applications in treating bronchoconstriction (Smith et al., 1995).

Molecular and Computational Studies

  • Conformational Analysis : The compound's derivatives have been analyzed using DFT calculations, with insights into conformational behavior and the role of steric and anomeric effects (Haghdadi, Price, & Bosra, 2010).

  • Dearomative Cyclization : A study on visible-light-driven regioselective dearomative cyclization leading to the formation of spiro[4.5]decanes, highlighting the potential for step-economical synthesis under mild conditions (Dong et al., 2020).

properties

IUPAC Name

6-benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13-16(10-12-4-2-1-3-5-12)14(7-9-18-13)6-8-15-11-14/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJRHUJQJKLEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204557
Record name 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, 6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one

CAS RN

1389264-33-8
Record name 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, 6-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389264-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, 6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one
Reactant of Route 2
6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one
Reactant of Route 3
6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one
Reactant of Route 4
6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one
Reactant of Route 5
6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one
Reactant of Route 6
6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one

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